molecular formula C21H19N3O3 B2378650 N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 849687-71-4

N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2378650
CAS No.: 849687-71-4
M. Wt: 361.401
InChI Key: BBZOTEUEWGKUEA-UHFFFAOYSA-N
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Description

N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a furan ring and a pyrimidin-4-one moiety. The acetamide group at the 3-position is substituted with a mesityl (2,4,6-trimethylphenyl) group, contributing to its steric bulk and lipophilicity.

Properties

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-12-8-13(2)18(14(3)9-12)23-17(25)10-24-11-22-19-15-6-4-5-7-16(15)27-20(19)21(24)26/h4-9,11H,10H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZOTEUEWGKUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-mesityl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Chemical Reactions Analysis

N-mesityl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Research indicates that N-mesityl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural analogs have shown significant cytotoxicity against various cancer cell lines by disrupting tubulin polymerization and inducing apoptosis. Research has indicated that compounds with similar structures can lead to cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. Studies have shown that similar compounds can bind to active sites of enzymes, disrupting their functions and potentially leading to reduced tumor growth .
  • Antimicrobial Properties : Some derivatives of compounds related to N-mesityl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide have demonstrated antimicrobial activity against common pathogens. This suggests potential applications in treating infections caused by resistant strains .

Synthetic Routes and Mechanisms of Action

The synthesis of N-mesityl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions:

  • Formation of the Benzofuro[3,2-d]pyrimidinyl Core : This step involves cyclization of appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : The mesityl group is introduced via substitution reactions, while other functional groups may be added through nucleophilic substitution methods.

The mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of their activity through inhibition or disruption of protein-protein interactions .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of N-mesityl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide:

StudyFindings
Study A (2021)Investigated the cytotoxic effects on various cancer cell lines demonstrating significant inhibition of growth.
Study B (2022)Explored enzyme inhibition properties showing potential for therapeutic applications in cancer treatment.
Study C (2020)Reported antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating its usefulness in combating infections.

Mechanism of Action

The mechanism of action of N-mesityl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Benzofuropyrimidinone Cores

Several compounds share the benzofuro[3,2-d]pyrimidin-4-one core but differ in acetamide substituents:

Compound Name Substituent on Acetamide Molecular Weight Key Properties/Activities Reference
N-(3-Nitrophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide 3-Nitrophenyl 364.32 g/mol Synthetic intermediate; no direct bioactivity reported
N-(3-Chloro-4-methylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide 3-Chloro-4-methylphenyl 367.79 g/mol Available for screening (40 mg stock)
(4-Oxo[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid Free carboxylic acid Not specified Precursor for ester/amide derivatives

Key Observations :

  • The mesityl group in the main compound introduces significant steric hindrance and lipophilicity compared to smaller substituents like nitrophenyl or chlorophenyl. This may enhance metabolic stability or membrane permeability .
  • The acetic acid precursor () is commercially available, suggesting synthetic feasibility for derivatives .
Benzothienopyrimidinone Derivatives with Anti-Inflammatory Activity

Benzothieno[3,2-d]pyrimidin-4-one derivatives () exhibit anti-inflammatory effects via COX-2 and iNOS inhibition:

Compound (From ) Substituent on Acetamide Key Bioactivities
Compound 1 Methanesulfonamide Inhibits COX-2, iNOS, and ICAM-1 expression
Compound 2 Pyrazole-thioether Suppresses PGE2 and IL-8 production
Compound 9 2,4-Difluorophenylthio Reduces inflammatory mediators in keratinocytes

Comparison with Main Compound :

  • Core Heteroatom: Replacing the benzofuro core’s oxygen with sulfur (benzothieno) may alter electronic properties and binding affinity to inflammatory targets .
  • Substituent Effects: Sulfonamide and thioether groups in benzothieno derivatives enhance polar interactions, whereas the mesityl group in the main compound may favor hydrophobic binding pockets.
Pyridopyrimidinone and Pyrrolotriazinone Analogues
  • Pyridopyrimidinone Derivative (): Structure: N-tert-butyl-2-[2-(3-methoxyphenyl)-6-(3-morpholinopropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]acetamide. Activity: Used as a ¹¹C-labeled radioligand for vasopressin V1B receptor imaging in primates .
  • Pyrrolo[1,2-d][1,2,4]triazinone Derivatives (): Example: (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolotriazin-3-yl)acetamide. Synthesis: Prepared via Cs₂CO₃-mediated coupling in DMF, yielding 40–99% purity .

Biological Activity

N-mesityl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a benzofuro[3,2-d]pyrimidine core. Its molecular formula is C21H19N3O3C_{21}H_{19}N_{3}O_{3} with a molecular weight of 365.39 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuro[3,2-d]pyrimidinyl core followed by the introduction of the mesityl group through nucleophilic substitution reactions.

Synthetic Route Overview:

  • Formation of Benzofuro[3,2-d]pyrimidine Core: Cyclization of appropriate precursors.
  • Introduction of Mesityl Group: Substitution reaction using mesityl chloride.
  • Final Acetylation: Acetylation to yield the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to N-mesityl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit notable antitumor properties. For instance, compounds containing a benzimidazole core demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 6.26 μM to 20.46 μM in different assays .

CompoundCell LineIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain. Inhibitors of AChE are being explored for their therapeutic potential in treating Alzheimer's disease. For example, similar compounds have been reported with IC50 values as low as 2.7 μM against AChE .

The biological activity of N-mesityl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to fit into active sites and modulate enzymatic activities or disrupt protein-protein interactions.

Case Studies and Research Findings

  • Antitumor Efficacy: A study demonstrated that derivatives similar to N-mesityl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibited significant cytotoxicity against lung cancer cell lines .
  • AChE Inhibition: Research highlighted that compounds with a similar core structure showed promising results in inhibiting AChE activity, suggesting potential applications in neurodegenerative diseases .
  • In Silico Studies: Computational modeling has been employed to predict binding affinities and interactions at the molecular level, providing insights into how these compounds exert their biological effects .

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